坦度斯匹隆-d8

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

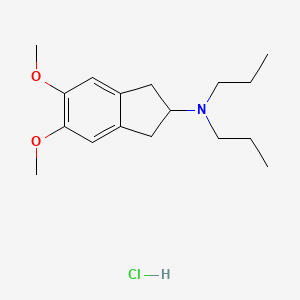

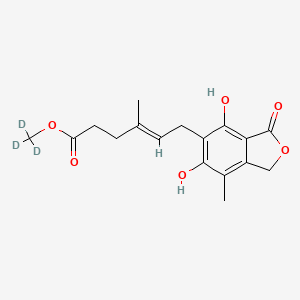

Tandospirone-d8 is a deuterated compound of Tandospirone, which is an anxiolytic and antidepressant medication. Tandospirone is a selective partial agonist of the 5-HT1A receptor, displaying selectivity over other receptors such as SR-2, SR-1C, α1, α2, D1, and D2 receptors . Tandospirone-d8 is primarily used for research purposes and is not intended for human consumption .

科学研究应用

Tandospirone-d8 is used extensively in scientific research due to its deuterated nature, which provides unique advantages in various studies:

Chemistry: Tandospirone-d8 is used in studies involving reaction mechanisms and kinetics, as the presence of deuterium can influence reaction rates and pathways.

Biology: In biological research, Tandospirone-d8 is used to study the metabolism and pharmacokinetics of Tandospirone, as deuterium-labeled compounds can be tracked more easily using mass spectrometry.

Medicine: Tandospirone-d8 is used in preclinical studies to investigate the pharmacological effects of Tandospirone and its metabolites.

作用机制

Target of Action

Tandospirone-d8 primarily targets the 5-HT1A receptor , a subtype of the serotonin receptor . This receptor plays a crucial role in modulating cognitive, behavioral, and psychological functions in animals and humans .

Mode of Action

Tandospirone-d8 acts as a selective 5-HT1A receptor partial agonist . It has a weak affinity for 5-HT2 receptors (5-HT2A, 5-HT2C) and almost none for other 5-HT1 receptors (5-HT1B, 5-HT1D) .

Biochemical Pathways

The 5-HT1A receptor is involved in the regulation of serotonin, a neurotransmitter that underlies conditions such as anxiety and depression . Tandospirone-d8, as a partial agonist of the 5-HT1A receptor, can help balance these conditions by modulating the serotonin levels .

Pharmacokinetics

Tandospirone-d8 is rapidly eliminated in rats, with a half-life of approximately 1.3 hours following administration . The absolute bioavailability of Tandospirone-d8 is low (0.24%), indicating that only a small fraction of the administered dose reaches systemic circulation . It is extensively metabolized in rats, with the area under the curve (AUC) of the major active metabolite being significantly higher than that of Tandospirone-d8 itself . Tandospirone-d8 exhibits good permeability, and its transport is influenced by concentration, temperature, and pH .

Result of Action

The action of Tandospirone-d8 at the 5-HT1A receptor can lead to anxiolytic effects, making it useful in the treatment of anxiety disorders . Furthermore, it has been found to have antidepressant effects and may induce early antidepressant effect .

Action Environment

The action, efficacy, and stability of Tandospirone-d8 can be influenced by various environmental factors. For instance, the transport of Tandospirone-d8 is influenced by concentration, temperature, and pH . .

生化分析

Biochemical Properties

Tandospirone-d8 acts as a selective 5-HT1A receptor partial agonist . It has weak affinity for 5-HT2 receptors (5-HT2A, 5-HT2C) and almost none for other 5-HT1 receptors (5-HT1B, 5-HT1D) . It is relatively much less potent than buspirone at D2 receptors .

Cellular Effects

Tandospirone-d8 has been found to relieve gastrointestinal symptoms in patients with refractory irritable bowel syndrome who also have psychological dysfunctions . In a visceral hypersensitivity rat model induced by chronic water avoidance stress to mimic the symptoms of irritable bowel syndrome, it was found that Tandospirone-d8 relieved anxiety-like behavior and visceral hypersensitivity induced by stress .

Molecular Mechanism

Tandospirone-d8 exerts its effects at the molecular level through its selective agonistic action on the 5-HT1A receptor . It does not bind to either benzodiazepine- or GABA-receptor sites and does not potentiate the binding of benzodiazepines or GABA to their receptors .

Temporal Effects in Laboratory Settings

The half-life of Tandospirone-d8 was found to be approximately 1.3 hours following administration, indicating that Tandospirone-d8 is rapidly eliminated in rats .

Dosage Effects in Animal Models

The effects of Tandospirone-d8 vary with different dosages in animal models . It has been shown to enhance the anti-myocardial fibrosis effect of valsartan in spontaneously hypertensive rats and attenuate the respiratory depression caused by fentanyl .

Metabolic Pathways

Tandospirone-d8 is extensively metabolized in rats, with the area under the curve (AUC) of the major active metabolite [1-[2-pyrimidyl]-piperazine] being approximately 16.38-fold higher than that of Tandospirone-d8 after administration .

Transport and Distribution

Tandospirone-d8 exhibited good permeability, and its transport was influenced by concentration, temperature, and pH . Passive diffusion was identified as the main absorption mechanism .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Tandospirone-d8 involves the incorporation of deuterium atoms into the Tandospirone molecule. This process typically involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions for Tandospirone-d8 are proprietary and not publicly disclosed. general methods for deuteration include catalytic hydrogen-deuterium exchange and the use of deuterated precursors .

Industrial Production Methods

Industrial production of Tandospirone-d8 would likely involve large-scale deuteration processes using deuterated reagents and solvents. The production process would need to ensure high purity and yield of the deuterated compound, which may involve multiple purification steps such as chromatography and recrystallization .

化学反应分析

Types of Reactions

Tandospirone-d8, like its non-deuterated counterpart, can undergo various chemical reactions, including:

Oxidation: Tandospirone-d8 can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert Tandospirone-d8 into reduced forms.

Substitution: Tandospirone-d8 can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of Tandospirone-d8. Substitution reactions can result in a variety of substituted derivatives .

相似化合物的比较

Similar Compounds

Tandospirone-d8 is similar to other azapirone compounds, such as:

Buspirone: Another 5-HT1A receptor partial agonist used as an anxiolytic.

Gepirone: A compound with similar pharmacological properties to Tandospirone.

Ipsapirone: Another azapirone with anxiolytic effects.

Uniqueness

Tandospirone-d8 is unique due to its deuterated nature, which provides distinct advantages in research applications. The presence of deuterium atoms can influence the pharmacokinetics and metabolic stability of the compound, making it a valuable tool in various scientific studies .

属性

CAS 编号 |

1794835-73-6 |

|---|---|

分子式 |

C₂₁H₂₁D₈N₅O₂ |

分子量 |

391.54 |

同义词 |

(3aR,4S,7R,7aS)-rel-Hexahydro-2-[4-[4-(2-pyrimidinyl)-1-(piperazinyl-d8)]butyl]-4,7-methano-1H-isoindole-1,3(2H)-dione; (3aα,4β,7β,7aα)-Hexahydro-2-[4-[4-(2-_x000B_pyrimidinyl)-1-(piperazinyl-d8)]butyl]-4,7-methano-1H-isoindole-1,3(2H)-dione; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。